molecular formula C10H23N B15354933 Tert-butyl(3,3-dimethylbutyl)amine

Tert-butyl(3,3-dimethylbutyl)amine

Cat. No.: B15354933
M. Wt: 157.30 g/mol
InChI Key: IYUJONANBIFDRM-UHFFFAOYSA-N
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Description

Tert-butyl(3,3-dimethylbutyl)amine is a chemical compound of significant interest in advanced organic synthesis and pharmaceutical research. Its structure, incorporating a tertiary butyl group and a 3,3-dimethylbutylamine moiety, makes it a valuable building block, particularly for the synthesis of complex molecules. A primary research application of its core component, 3,3-dimethylbutylamine, is in the synthesis of high-intensity sweeteners. Specifically, it is a key intermediate in the production of N-[N-(3,3-dimethylbutyl)-L-α-aspartyl]-L-phenylalanine 1-methyl ester, known as Neotame . The synthesis typically involves a reductive alkylation step between 3,3-dimethylbutyraldehyde and a precursor like L-aspartic acid, followed by peptide coupling . This highlights the compound's utility in creating valuable products for the food and pharmaceutical industries. In research contexts, this amine is handled as a highly flammable liquid and can cause severe skin burns and eye damage . It is essential for researchers to use appropriate personal protective equipment and handle the compound in a well-ventilated area, away from ignition sources. This product is provided "For Research Use Only." It is strictly for laboratory research or chemical synthesis and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

N-tert-butyl-3,3-dimethylbutan-1-amine

InChI

InChI=1S/C10H23N/c1-9(2,3)7-8-11-10(4,5)6/h11H,7-8H2,1-6H3

InChI Key

IYUJONANBIFDRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 3,3 Dimethylbutyl Amine and Analogues

Direct Amination Approaches for Bulky Secondary Amines

Direct amination methods offer the most straightforward pathway to secondary amines by forming the carbon-nitrogen bond in a single key step. However, the steric hindrance of both the amine and the alkylating agent in the synthesis of tert-butyl(3,3-dimethylbutyl)amine necessitates specialized catalytic systems and reaction conditions.

Reductive Amination Pathways for Alkylated Precursors

Reductive amination is a widely used and powerful method for the synthesis of amines. mdpi.com This approach typically involves the reaction of a carbonyl compound, in this case, 3,3-dimethylbutanal, with an amine, tert-butylamine (B42293), to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. The most direct approach for synthesizing tertiary amines is the reductive amination of appropriate aldehydes or ketones. koreascience.kr

The reaction proceeds via the nucleophilic attack of the tert-butylamine on the carbonyl carbon of 3,3-dimethylbutanal, followed by dehydration to form the N-(3,3-dimethylbutylidene)-tert-butylamine imine. A variety of reducing agents can be employed for the subsequent reduction of the imine. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical, as it must be mild enough to not reduce the starting aldehyde while effectively reducing the imine intermediate. For instance, sodium triacetoxyborohydride is often favored for its selectivity and efficiency in reductive amination reactions. nih.gov

Reactant 1Reactant 2Key IntermediateProduct
3,3-Dimethylbutanaltert-ButylamineN-(3,3-dimethylbutylidene)-tert-butylamineThis compound

Nucleophilic Substitution Strategies Involving Sterically Hindered Amines

Nucleophilic substitution represents another direct route to this compound, where tert-butylamine acts as the nucleophile, attacking an electrophilic 3,3-dimethylbutyl (neohexyl) substrate bearing a suitable leaving group, such as a halide (e.g., neohexyl bromide) or a sulfonate ester. However, the steric bulk of both tert-butylamine and the neohexyl group significantly hinders the reaction. masterorganicchemistry.comrsc.org

Tertiary alkyl halides, like a tert-butyl halide, are generally unreactive in S(_N)2 reactions due to steric hindrance. sciencemadness.org While S(_N)1 reactions are possible, the basic nature of amines can lead to protonation in acidic or neutral media, diminishing their nucleophilicity. sciencemadness.org The reaction between tert-butyl bromide and ammonia (B1221849), a classic example of nucleophilic substitution, is a viable method for preparing tert-butylamine. brainly.com However, extending this to the more sterically demanding neohexyl system with the bulky tert-butylamine nucleophile presents a greater challenge. The reaction often requires forcing conditions, and competing elimination reactions can become significant, leading to the formation of alkenes.

Palladium-Catalyzed Amination Routes Utilizing Hindered Amine Nucleophiles

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines and can be adapted for the formation of alkyl amines. nih.govwikipedia.orgorganic-chemistry.org This methodology allows for the coupling of amines with alkyl or aryl halides and has proven effective for sterically hindered substrates where traditional methods fail. nih.govorganic-chemistry.org

In the context of synthesizing this compound, this would involve the palladium-catalyzed coupling of tert-butylamine with a neohexyl halide. The catalytic cycle typically involves the oxidative addition of the neohexyl halide to a Pd(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the desired secondary amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.govacs.org These ligands stabilize the palladium center and promote the challenging reductive elimination step involving the sterically demanding fragments. While primarily developed for aryl halides, the Buchwald-Hartwig amination has been extended to include certain alkyl halides, offering a potent tool for constructing hindered C-N bonds. wikipedia.org

Reactant 1Reactant 2Catalyst SystemProduct
Neohexyl Halidetert-ButylaminePalladium catalyst + Phosphine ligandThis compound

Multistep Synthetic Routes and Precursor Transformations

When direct amination approaches are inefficient due to steric hindrance, multistep synthetic sequences that gradually build the target molecule can be employed. These methods often involve the formation of a less hindered precursor, which is then transformed into the final secondary amine.

Amide Reduction Methodologies to Access Secondary Amines

A reliable two-step approach for the synthesis of secondary amines involves the formation of an amide followed by its reduction. organic-chemistry.orgacs.org For the synthesis of this compound, this would entail first preparing N-tert-butyl-3,3-dimethylbutanamide. This amide can be synthesized by reacting 3,3-dimethylbutanoyl chloride with tert-butylamine. The resulting amide is then reduced to the target secondary amine.

A common and effective method for the synthesis of N-tert-butyl amides is a modified Ritter reaction, where nitriles react with tert-butyl acetate (B1210297) in the presence of a catalytic amount of sulfuric acid. organic-chemistry.org Another approach involves the reaction of nitriles with di-tert-butyl dicarbonate (B1257347) catalyzed by copper(II) triflate. researchgate.net

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides to amines. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride to the amide carbonyl, followed by the elimination of the oxygen atom to form an iminium ion, which is then further reduced to the amine. The use of LiAlH₄ is a well-established and general method for this transformation. chemistrysteps.com More recently, other reducing systems, such as those based on silanes in combination with transition metal catalysts like iridium or nickel, have been developed as milder alternatives. organic-chemistry.orgacs.org

Salt Metathesis Reactions for Bulky Amine Synthesis

Salt metathesis provides an alternative route for the formation of C-N bonds, particularly for creating metal amide complexes which can then be protonated to yield the free amine. This method is especially useful for synthesizing highly hindered lithium amides.

In this approach, a lithium salt of the desired amine, lithium tert-butyl(3,3-dimethylbutyl)amide, would be synthesized first. This can be achieved by deprotonating the corresponding secondary amine with a strong organolithium base, such as n-butyllithium. However, to synthesize the amine itself, a different strategy is needed. One could envision a reaction between a lithium salt of tert-butylamine (lithium tert-butylamide) and a neohexyl halide.

A general method for preparing lithium amides involves the reaction of lithium metal with ammonia to form lithium bronze, which is then reacted with a suitable organic compound. google.com More commonly, lithium amides are prepared by the direct reaction of the amine with an organolithium reagent. The resulting lithium tert-butyl(3,3-dimethylbutyl)amide could then be used in subsequent reactions or quenched with a proton source to yield this compound. This method is particularly relevant in the context of organometallic chemistry where such bulky amide ligands are employed. researchgate.net

Derivatization from Highly Branched Alkanes and Alcohols

The conversion of highly branched alkanes and alcohols into amines is a crucial pathway for accessing sterically hindered amine structures. Radical chemistry provides versatile methods for transforming Csp³-O bonds into a range of other functionalities, including Csp³-H, Csp³-C, and Csp³-heteroatom bonds. researchgate.net These radical-based approaches are particularly effective in overcoming the steric limitations often encountered in nucleophilic substitution reactions. researchgate.net

A common strategy involves the derivatization of the hydroxyl group of an alcohol to create a suitable leaving group that can readily undergo homolysis to generate a carbon-centered radical. researchgate.net This radical can then be trapped by a nitrogen-containing species to form the desired amine. For instance, the Barton-McCombie reaction, which involves the deoxygenation of O-thioacyl derivatives of alcohols with tri-n-butylstannane, exemplifies a powerful radical-based method. researchgate.net While this specific reaction focuses on deoxygenation, the underlying principles of radical generation from alcohols can be adapted for amination reactions.

Recent advancements have focused on developing transition-metal-free reductive deamination methods. researchgate.net These techniques can be applied to a wide array of amines and their derivatives, offering a direct route to the corresponding alkanes. researchgate.net Conversely, these methodologies can be conceptually reversed to consider the formation of C-N bonds from C-H bonds in alkanes, although this direction is often more challenging.

One patented process for a related compound, 3,3-dimethylbutyraldehyde, starts from tert-butyl alcohol and ethylene, which are used to synthesize 3,3-dimethylbutyl sulfate. google.com This intermediate is then hydrolyzed to 3,3-dimethylbutyl alcohol. google.com This alcohol could, in principle, be a precursor for the synthesis of this compound through subsequent amination steps.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key aspects include the use of catalytic methods to improve selectivity and efficiency, and the development of atom-economical reactions to minimize waste.

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalytic methods are at the forefront of green synthesis, offering pathways to highly selective and efficient reactions. researchgate.net For the synthesis of sterically hindered amines, various catalytic strategies have been explored. Photoredox catalysis has emerged as a powerful tool for the synthesis of primary amines with fully substituted α-carbons. nih.govacs.orgresearchgate.net This method often utilizes readily available starting materials and proceeds under mild reaction conditions. nih.govacs.orgresearchgate.net

For instance, a method has been reported for the coupling of O-benzoyl oximes with cyanoarenes to produce sterically hindered primary amines. nih.govacs.org The proposed mechanism involves a photocatalyst that engages in concurrent tandem catalysis, acting as both a triplet sensitizer (B1316253) and a reductant. nih.govacs.org Chemoenzymatic approaches, which combine the selectivity of biocatalysts with the reactivity of chemical catalysts, also hold promise. acs.org For example, amine transaminases (ATAs) have been used in cascade reactions to synthesize chiral amines from alcohols. acs.org

Transition metal catalysis also plays a significant role. Rhodium and Ruthenium catalysts have been employed in the direct reductive amination of ketones to form sterically hindered tertiary amines. nih.govrsc.org These reactions often use carbon monoxide as a deoxygenating agent. nih.govrsc.org

Catalyst TypeReactantsProductKey Features
Photoredox CatalystO-benzoyl oximes, CyanoarenesSterically Hindered Primary AminesConcurrent tandem catalysis, mild conditions. nih.govacs.org
Amine Transaminase (ATA)Alcohols, AminesChiral AminesChemoenzymatic cascade, high enantioselectivity. acs.org
Rhodium/RutheniumKetones, Primary/Secondary AminesSterically Hindered Tertiary AminesDirect reductive amination, uses CO as deoxygenating agent. nih.govrsc.org

Atom-Economical Methodologies for Sterically Hindered Amine Formation

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comnumberanalytics.com The development of atom-economical methods for the synthesis of sterically hindered amines is a key research area.

Direct amidation reactions that avoid the use of stoichiometric coupling reagents and bases are highly desirable as they generate less waste. acs.org For example, the direct amidation of isopropenyl esters to N-arylamides has been achieved using a heterogeneous H-Montmorillonite catalyst. acs.org While this example produces amides, the principle of direct C-N bond formation is relevant to amine synthesis.

The direct reductive amination of ketones is another example of an atom-economical reaction. nih.govrsc.org This method directly converts a ketone and an amine into a more substituted amine, with water as the primary byproduct. nih.govrsc.org The commercial production of tert-butylamine often utilizes the direct amination of isobutylene (B52900) with ammonia over zeolite catalysts, which is a highly atom-economical process. wikipedia.org

Process Optimization and Scale-Up Considerations for Research-Level Synthesis

The transition from a laboratory-scale synthesis to a larger, research-level production requires careful consideration of process optimization and scale-up factors. For the synthesis of this compound, this would involve optimizing reaction conditions, ensuring safe handling of reagents and intermediates, and developing efficient purification protocols.

Several patented methods for the synthesis of tert-butylamine and related compounds provide insights into potential scale-up processes. One method involves the reaction of methyl tert-butyl ether (MTBE) with hydrocyanic acid and concentrated sulfuric acid, followed by hydrolysis. google.com Another approach uses urea (B33335) and MTBE to synthesize tert-butyl urea, which is then hydrolyzed to tert-butylamine. google.com

A key aspect of process optimization is the choice of reagents and solvents. For instance, the use of solvent-free conditions, as demonstrated in the nitrosation of secondary amines using tert-butyl nitrite, can significantly improve the environmental profile of a synthesis. rsc.org

Reactivity and Mechanistic Investigations of Tert Butyl 3,3 Dimethylbutyl Amine

Role as a Stoichiometric Reagent and Non-Nucleophilic Base

Due to the substantial steric shielding of the nitrogen lone pair, tert-butyl(3,3-dimethylbutyl)amine is expected to function as a strong, non-nucleophilic base. Such bases are capable of deprotonating acidic compounds without engaging in competing nucleophilic substitution reactions.

Influence of Steric Bulk on Deprotonation Reactions and Acid-Base Equilibria

The steric encumbrance provided by the tert-butyl and 3,3-dimethylbutyl groups significantly impacts deprotonation reactions. The bulky substituents hinder the approach of the amine to a proton on a substrate, which can affect the rate of deprotonation. However, this same steric bulk also destabilizes the corresponding ammonium (B1175870) salt formed after protonation, thereby increasing the basicity of the amine. In acid-base equilibria, the position of the equilibrium will be influenced by the steric demands of both the amine and the acid. For highly hindered acids, the deprotonation by a bulky amine like this compound might be kinetically slow, even if thermodynamically favorable.

General examples of non-nucleophilic bases include 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and di-tert-butylamine. These amines are known to deprotonate substrates like ketones and esters to form enolates, while avoiding self-alkylation or other nucleophilic side reactions. It is reasonable to assume that this compound would exhibit similar behavior.

Kinetic Studies of Proton Transfer Reactions with Bulky Amines

Kinetic investigations into proton-coupled electron transfer (PCET) reactions have also highlighted the role of steric hindrance. While not directly studying the title compound, research on hindered primary and secondary amines in electrochemical synthesis has provided mechanistic insights, suggesting that a proton-coupled electron-transfer mechanism can be operational in the cross-coupling of α-amino radicals. researchgate.netnih.gov These studies underscore the intricate interplay of sterics and electronics in the reactivity of hindered amines.

Nucleophilic Reactivity in Organic Transformations

The nucleophilic character of this compound is severely diminished by the steric hindrance around the nitrogen atom. This makes it a poor nucleophile, particularly in reactions involving sterically demanding electrophiles.

Alkylation and Acylation Reactions: Scope and Limitations

The direct alkylation of sterically hindered secondary amines is a known challenge in organic synthesis. organic-chemistry.org Attempts to alkylate amines with bulky substituents often lead to elimination reactions of the alkylating agent or require harsh reaction conditions. For this compound, SN2-type alkylation would be extremely difficult. However, alkylation might be achievable with highly reactive, less sterically demanding electrophiles or through alternative synthetic routes. For instance, reductive amination of a suitable aldehyde with tert-butylamine (B42293) could be a viable method to synthesize unsymmetrical secondary tert-butylamines. google.com

A general method for the direct alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) has been reported to be effective for a range of substrates, though its applicability to an amine as hindered as this compound would need to be experimentally verified. researchgate.net

Acylation reactions would similarly be challenging. The formation of an amide from a bulky secondary amine and an acyl halide or anhydride (B1165640) would likely require forcing conditions or the use of highly reactive acylating agents.

Addition Reactions to Unsaturated Systems: Mechanistic Insights

The addition of this compound to unsaturated systems such as alkenes and alkynes (hydroamination) is expected to be difficult due to its low nucleophilicity and high steric bulk. While catalyzed hydroamination reactions are known, the efficiency with a highly hindered amine like the title compound would likely be low.

Mechanistic studies on related systems, such as the addition of tert-butylamine to other molecules, have been investigated. For example, the nucleophilic substitution of a bromine group with tert-butylamine has been studied, where an excess of the amine is required to counteract the formation of the unreactive ammonium bromide salt. researchgate.net

Catalytic Applications and Ligand Chemistry of Bulky Secondary Amines

While specific catalytic applications of this compound are not documented, sterically hindered amines and their derivatives can serve as ligands in coordination chemistry and catalysis. The bulky substituents can be used to create specific steric environments around a metal center, influencing the selectivity of catalytic reactions.

For instance, chiral N-(tert-butyl)-N-methylaniline type ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation. researchgate.net Furthermore, heterobimetallic palladium-titanium complexes have been shown to be effective catalysts for the allylic amination of allylic chlorides with hindered secondary amine nucleophiles. organic-chemistry.org These examples suggest that, in principle, derivatives of this compound could be designed to function as ligands in various catalytic transformations. The steric bulk of the tert-butyl and 3,3-dimethylbutyl groups could be advantageous in creating a well-defined and sterically demanding ligand sphere.

Organocatalysis Mediated by Sterically Hindered Amines

Primary amines are fundamental to organocatalysis, often operating through enamine or iminium ion intermediates. wikipedia.org The significant steric hindrance around the nitrogen atom in compounds like this compound can be expected to play a crucial role in modulating catalytic activity and selectivity.

Sterically hindered primary amines, particularly chiral ones, have been successfully employed as organocatalysts in a variety of asymmetric transformations. mdpi.comrsc.org For instance, chiral primary α-amino amides, which feature bulky substituents, act as valuable bifunctional organocatalysts. mdpi.comresearchgate.net These catalysts utilize their steric bulk to create a specific chiral environment around the active site, thereby directing the stereochemical outcome of reactions such as aldol (B89426) and Michael additions. mdpi.com

In the context of a reaction, a bulky amine catalyst like this compound would form an enamine intermediate with a carbonyl compound. The steric bulk of the tert-butyl and 3,3-dimethylbutyl groups would effectively shield one face of the enamine, forcing the electrophile to approach from the less hindered side. This control over the trajectory of the incoming reactant is the basis for achieving high stereoselectivity. While specific examples involving this compound are not documented, the principle is well-established in organocatalysis. nih.gov

Coordination Chemistry as Ligands in Transition Metal Catalysis

The steric and electronic properties of amine ligands are critical to the stability and reactivity of transition metal complexes. uci.edu The bulky nature of this compound suggests it could serve as a monodentate "spectator" ligand, influencing the coordination sphere of a metal center and, consequently, the selectivity of a catalyzed reaction. numberanalytics.com

Research on the coordination chemistry of a structurally related versatile tridentate N-donor ligand, N,N-Bis(2-pyridylmethyl)-tert-butylamine, reveals the significant steric influence of the tert-butyl group. nih.gov In the solid state, the bulky tert-butyl group imposes a specific geometry on the ligand, with C-N-C bond angles larger than the ideal tetrahedral angle to accommodate the steric strain. nih.gov For this ligand to coordinate to a metal center in a pincer-like fashion, rotation around C-C bonds is necessary, indicating that the steric hindrance of the alkyl group is a key determinant of the complex's final geometry. nih.gov

Similarly, it can be inferred that this compound would coordinate to a metal center, and its bulky framework would occupy a significant portion of the coordination sphere. This can be advantageous in catalytic processes where controlling the number of substrates binding to the metal is crucial for selectivity. For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) ligands are often used to promote reductive elimination and prevent catalyst deactivation. galchimia.com While not a phosphine, a bulky amine ligand could play a similar role in influencing the stability and reactivity of the catalytic species. However, extremely bulky amines can also render a catalyst inactive if they completely block substrate access to the metal center. acs.org

Reaction Stereoselectivity and Regioselectivity Studies

The steric profile of a catalyst or reagent is a powerful tool for controlling the outcome of chemical reactions, dictating not only the rate but also the stereoselectivity (the preferential formation of one stereoisomer over another) and regioselectivity (the preferential reaction at one site of a molecule over another).

The term "steric hindrance" describes the phenomenon where the size and shape of a molecule or a functional group impede the approach of a reactant, thereby influencing the reaction's pathway. numberanalytics.com In catalysis, the steric environment around an active site is a critical design element for achieving high selectivity. numberanalytics.com

For an amine like this compound, the bulky tert-butyl and 3,3-dimethylbutyl groups create a sterically congested environment around the nitrogen atom. This can lead to:

Regioselectivity: In reactions involving multifunctional substrates, the amine may selectively react at the least sterically hindered position.

Control of Reaction Pathways: The steric bulk can disfavor certain transition states, thereby directing the reaction towards a specific outcome. For instance, in elimination reactions, the bulky amine might favor the formation of the Hofmann product (the less substituted alkene) over the Zaitsev product (the more substituted alkene).

Computational studies on extremely sterically hindered amines have shown a correlation between the steric bulk, quantified by parameters like the percent buried volume (%VBur), and the geometric and thermodynamic properties of the amine. rsc.org These studies provide a framework for predicting how the steric hindrance of amines like this compound can be harnessed to control reaction outcomes. rsc.orgnih.gov

In asymmetric synthesis, chiral, sterically hindered amines are invaluable for inducing diastereoselectivity and enantioselectivity. rsc.org While this compound is achiral, its use in conjunction with chiral catalysts or substrates can influence the stereochemical outcome.

Diastereoselectivity: In reactions that create a new stereocenter in a molecule that already contains one, a bulky reagent can influence the relative configuration of the new stereocenter. For example, in the Petasis boronic acid Mannich reaction, which produces β-amino alcohols, the use of chiral α-hydroxy aldehydes leads to products with high diastereoselectivity. nih.gov The inherent preference is for the anti diastereomer, but the use of chiral catalysts can steer the reaction towards the syn product. nih.gov A bulky amine would play a role in the transition state assembly, affecting the facial selectivity of the reaction.

Enantioselectivity: In enantioselective catalysis, a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. Chiral primary amines and their derivatives are effective organocatalysts for a range of enantioselective transformations. mdpi.comnih.gov For instance, in the enantioselective α-alkylation of cyclic ketones, quinidine-derived primary amine organocatalysts have been used to achieve high enantiomeric excesses (ee). nih.gov The bulky substituents on these catalysts are crucial for creating the necessary steric environment to control the enantioselectivity.

The following table presents data from studies on related sterically hindered amines in asymmetric catalysis, illustrating the high levels of stereoselectivity that can be achieved.

ReactionCatalyst/ReagentSubstrateDiastereomeric Ratio (dr) / Enantiomeric Excess (ee)
Asymmetric Aldol ReactionChiral β-amino amide organocatalystIsatin and Acetoneup to >20:1 dr, up to 85% ee
Asymmetric Michael-Benzoin CascadeChiral secondary amine and triazolium catalystAliphatic aldehydes and activated enonesHigh dr and ee
Enantioselective α-AlkylationQuinidine-derived primary amineCyclic ketones and benzylic bromides62-94% ee
Asymmetric AllylationChiral 3,3'-Diaryl-BINOLN-acylimines and allylboronates90-99% ee

Atmospheric Chemical Reaction Pathways and Degradation Mechanisms of Related Amines

Aliphatic amines are released into the atmosphere from various sources and undergo photo-oxidation, primarily initiated by reaction with hydroxyl (OH) radicals. nilu.comnilu.no The degradation pathways of these amines are of environmental interest as they can lead to the formation of nitrosamines and nitramines, which are potential carcinogens, as well as secondary organic aerosols. researchgate.netrsc.org

The atmospheric degradation of an amine typically begins with the abstraction of a hydrogen atom by an OH radical. For a primary amine like this compound, H-abstraction can occur at the amino group (-NH2) or at a C-H bond on the alkyl chain. The branching ratios for these initial reactions are crucial for determining the subsequent degradation products. nilu.com

Studies on the atmospheric photo-oxidation of simple primary amines like methylamine (B109427) have shown that a significant portion of the initial reaction with OH radicals occurs at the amino group. nilu.com For more complex primary amines with branched alkyl chains, H-abstraction from the carbon atoms is also a major pathway.

The subsequent reactions of the resulting aminoalkyl or alkylamino radicals in the presence of atmospheric oxygen (O2) and nitrogen oxides (NOx) lead to a variety of products, including:

Imines and Amides: Formed through further oxidation steps. nilu.com

Nitrosamines and Nitramines: Formed from the reaction of amino radicals with NO and NO2, respectively. researchgate.netrsc.org

Carbonyl Compounds: Fragmentation of the carbon backbone can lead to the formation of aldehydes and ketones.

Secondary Organic Aerosols: The oxidation products can have low volatility and contribute to the formation and growth of atmospheric particles. nih.gov

The table below summarizes the major atmospheric degradation products observed for some simple amines.

AmineMajor Degradation Products
MethylamineNitramine (CH3NHNO2), Formamide, Isocyanic acid
DimethylamineNitrosamine ((CH3)2NNO), Nitramine ((CH3)2NNO2), N-methyl formamide
TrimethylamineNitrosamine ((CH3)2NNO), Nitramine ((CH3)2NNO2), N,N-dimethyl formamide, Methyl-isocyanate
2-Aminoethanol (MEA)Formamide, Formaldehyde, Amino acetaldehyde, 2-oxo acetamide

Given its structure, the atmospheric degradation of this compound would likely proceed through similar pathways, with the relative importance of each pathway being influenced by the stability of the intermediate radicals and the steric environment around the potential reaction sites.

Advanced Spectroscopic and Analytical Research Methodologies

In-situ Spectroscopic Monitoring of Reactions Involving Tert-butyl(3,3-dimethylbutyl)amine

In-situ spectroscopic techniques are invaluable for observing chemical reactions as they happen, providing real-time data on reactant consumption, product formation, and the presence of transient species without altering the reaction system. nih.gov

Real-time monitoring of reactions involving this compound can be effectively achieved using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These non-invasive techniques allow for the continuous tracking of key species' concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy allows for the real-time monitoring of reactions in solution. researchgate.net By tracking the changes in the intensity of specific proton (¹H) or carbon (¹³C) NMR signals corresponding to the reactants and products, a kinetic profile of the reaction can be constructed. For instance, in a hypothetical reaction of this compound, the disappearance of its characteristic signals and the appearance of new signals corresponding to the product can be quantified over time.

Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for real-time reaction analysis. mt.com By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, changes in the vibrational frequencies of functional groups can be monitored. For example, in a reaction where the primary amine group of this compound is converted to an amide, the disappearance of the N-H stretching vibrations and the appearance of the amide C=O and N-H stretching bands can be tracked. This method is particularly useful for studying the kinetics and mechanisms of reactions like CO2 absorption by sterically hindered amines. acs.orgacs.orgnih.gov

A hypothetical reaction monitoring scenario using in-situ spectroscopy is presented in the table below.

Spectroscopic TechniqueMonitored SpeciesKey Spectral Feature (Hypothetical)Information Gained
¹H NMR This compoundDecrease in signal intensity of protons adjacent to the amine group.Reactant consumption rate
ProductAppearance and increase in signal intensity of new characteristic protons.Product formation rate
In-situ FTIR (ATR) This compoundDecrease in the intensity of N-H stretching bands (~3300-3400 cm⁻¹). nih.govReactant consumption rate
ProductAppearance and increase in the intensity of a new characteristic band (e.g., C=O stretch for an acylation reaction).Product formation rate
IntermediateTransient appearance and disappearance of a specific band (e.g., imine C=N stretch).Identification of transient species

The identification of short-lived intermediates is critical for understanding reaction mechanisms. Advanced spectroscopic techniques can provide insights into these fleeting molecular species. In reactions of sterically hindered amines, intermediates such as aminyl radicals, radical cations, or iminium cations might be formed. rsc.org

Techniques like time-resolved spectroscopy can be employed to detect and characterize such intermediates. While direct observation of transient species for this compound is not extensively reported, studies on similar amines suggest that electrochemical mass spectrometry could be a powerful tool for identifying radical cations and other reactive intermediates. rsc.org Furthermore, computational modeling can complement experimental data to predict the structures and energies of potential intermediates.

High-Resolution Structural Characterization for Mechanistic Elucidation

A detailed understanding of the three-dimensional structure of this compound and its derivatives is fundamental for elucidating reaction mechanisms and understanding its conformational preferences.

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule, providing precise information on bond lengths, bond angles, and torsion angles. researchgate.net While obtaining suitable crystals of the parent amine can be challenging, forming derivatives or co-crystals can facilitate crystallographic analysis. iisc.ac.inacs.org For instance, the formation of a salt with an appropriate acid or a co-crystal with a suitable co-former can yield high-quality crystals. acs.orgnih.govmdpi.com The resulting crystal structure would reveal the preferred conformation of the bulky tert-butyl and neopentyl groups in the solid state.

Below is a hypothetical table of crystallographic data for a derivative of this compound, illustrating the type of information that can be obtained.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.4
β (°)95.2
Volume (ų)1315
Z4
Calculated Density (g/cm³)1.15

While X-ray crystallography provides a static picture in the solid state, advanced NMR techniques are essential for understanding the conformation and dynamics of this compound in solution. auremn.org.brnih.gov Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, helping to determine the preferred solution-state conformation.

For derivatives like N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, NMR has been used to determine the conformational equilibrium, showing a strong preference for the trans conformation. acs.org Similar studies on this compound would involve analyzing coupling constants and NOE data to understand the rotational freedom and conformational preferences around the C-C and C-N bonds. Variable temperature NMR studies can also provide thermodynamic parameters for conformational changes. rsc.org

The following table presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound in a common deuterated solvent. spectrabase.compitt.edu

Atom¹H Chemical Shift (ppm) (Hypothetical)¹³C Chemical Shift (ppm) (Hypothetical)
(CH₃)₃C -0.90 (s, 9H)30.0
-CH₂ -CH₂-NH₂1.30 (t, 2H)45.0
-CH₂-CH₂ -NH₂2.70 (t, 2H)40.0
-NH₂1.10 (s, 2H)-
(CH₃)₃C--32.0

Mass Spectrometric Approaches for Reaction Product Identification and Mechanistic Probing

Mass spectrometry (MS) is a cornerstone for the identification of reaction products and for gaining mechanistic insights by analyzing fragmentation patterns. researchgate.net Due to the presence of a nitrogen atom, this compound is expected to follow the nitrogen rule, exhibiting an odd molecular weight. libretexts.org

Electron ionization (EI) mass spectrometry of aliphatic amines typically results in fragmentation via α-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken. miamioh.edulibretexts.org For this compound, the major fragmentation pathway is expected to be the loss of a tert-butyl radical to form a stable iminium ion. The fragmentation pattern can be used to confirm the structure of the amine and to identify it in reaction mixtures. Electrospray ionization (ESI) mass spectrometry is particularly useful for monitoring reactions in real-time and identifying intermediates. unibo.itresearchgate.net

The table below outlines the expected major fragments in the mass spectrum of this compound. nist.govnist.gov

m/z (mass-to-charge ratio)Proposed FragmentFragmentation Pathway
101[M]⁺Molecular ion
86[M - CH₃]⁺Loss of a methyl radical
57[C₄H₉]⁺tert-butyl cation
44[CH₂=NH₂]⁺α-cleavage with loss of the neopentyl radical

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry is a critical tool for the structural elucidation of molecules like this compound. In electron ionization (EI) mass spectrometry, the primary mode of fragmentation for aliphatic amines is the α-cleavage of an alkyl radical, with a preference for the loss of the largest group. miamioh.edu For this compound, with a molecular weight of 157.30 g/mol , the molecular ion peak ([M]⁺) may be weak or entirely absent due to the instability of the ion, which readily undergoes fragmentation. pearson.com

The fragmentation process provides a unique fingerprint of the molecule, allowing for its structural confirmation. The most likely fragmentation pathways involve cleavage at the C-C and C-N bonds adjacent to the nitrogen atom. The stability of the resulting carbocations heavily influences the observed fragments.

A primary fragmentation pathway would be the α-cleavage, leading to the loss of a tert-butyl radical (•C(CH₃)₃) or a neopentyl (3,3-dimethylbutyl) radical.

Loss of a tert-butyl radical: Cleavage of the bond between the nitrogen and the tert-butyl group would result in a fragment ion with a mass-to-charge ratio (m/z) of 100. This corresponds to the [M - 57]⁺ ion, [CH₃C(CH₃)₂CH₂CH₂NH]⁺.

Loss of a neopentyl radical: Cleavage of the bond between the nitrogen and the neopentyl group is less favored due to the formation of a less stable primary radical. However, it could lead to the formation of the tert-butyl cation fragment [C(CH₃)₃]⁺ at m/z 57.

Another significant fragmentation process for amines is the loss of a hydrogen atom from the molecular ion, resulting in an [M-1]⁺ peak. docbrown.info In the case of this compound, this would appear at m/z 156. Further fragmentation can occur through the loss of small neutral molecules like ethene (C₂H₄) from the larger fragments. researchgate.net

A summary of plausible key fragment ions in the electron ionization mass spectrum of this compound is presented below.

m/z Value Proposed Fragment Ion Fragmentation Pathway
157[C₁₀H₂₃N]⁺Molecular Ion
142[C₉H₂₀N]⁺Loss of a methyl radical (•CH₃) from the neopentyl group
100[C₆H₁₄N]⁺α-cleavage with loss of a tert-butyl radical (•C(CH₃)₃)
57[C₄H₉]⁺Formation of the tert-butyl cation

This table is illustrative and based on general fragmentation principles of sterically hindered amines.

High-Throughput Screening Methods for Reaction Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly optimizing reaction conditions, such as catalyst selection, solvent effects, and temperature. youtube.com For the synthesis of sterically hindered secondary amines like this compound, which could be formed via reactions like reductive amination or N-alkylation, HTS allows for the exploration of a vast number of reaction permutations in a short time. nih.gov

A typical HTS workflow for optimizing the synthesis of this compound would involve:

Plate Design: A multi-well plate (e.g., 96 or 384 wells) is designed where each well represents a unique set of reaction conditions. Variables could include different catalysts (e.g., various palladium complexes for a coupling reaction), bases, solvents, and temperatures. acs.org

Automated Dispensing: Robotic liquid handlers dispense precise amounts of reactants (e.g., 3,3-dimethylbutylamine (B107103) and a tert-butylating agent), catalysts, and solvents into the wells.

Reaction and Quenching: The plate is incubated under controlled temperature and mixing conditions for a set period. The reactions are then stopped simultaneously.

Rapid Analysis: The yield or conversion in each well is determined using a fast analytical technique. For amine synthesis, this often involves LC-MS (Liquid Chromatography-Mass Spectrometry) or fluorescence-based assays. nih.govnih.gov Fluorescence assays can be designed where the product amine displaces a fluorescent indicator, leading to a measurable change in signal intensity. nih.gov

The data generated from HTS can be used to build models and identify the optimal conditions for maximizing the yield and purity of the desired product. youtube.com

The table below illustrates a hypothetical screening of bases and solvents for a reaction.

Well Base Solvent Relative Yield (%)
A1Cs₂CO₃Toluene85
A2K₃PO₄Toluene72
A3DBUToluene65
B1Cs₂CO₃Dioxane91
B2K₃PO₄Dioxane88
B3DBUDioxane75

This is a representative data table for illustrative purposes.

Chromatographic Methods for Purity Assessment in Research Applications

Chromatographic techniques are essential for assessing the purity of this compound in research applications, separating it from starting materials, byproducts, and other impurities. The choice of method depends on the volatility and polarity of the compound and potential impurities.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds like many amines. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative purity information and structural identification of impurities. For analysis of amines, a column with a basic stationary phase is often preferred to prevent peak tailing caused by the interaction of the basic amine with acidic sites on standard silica-based columns.

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for less volatile or thermally sensitive compounds. helsinki.fi Reversed-phase HPLC is a common mode used for the analysis of amines. mdpi.com The separation occurs on a nonpolar stationary phase (like C18) with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or trifluoroacetic acid to improve peak shape. mdpi.com Detection is typically achieved using a UV detector, or more universally, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS). nih.gov For amines lacking a UV chromophore, derivatization with an agent like dansyl chloride can be employed to render them detectable by UV or fluorescence detectors. helsinki.fi

The following table summarizes typical conditions for these chromatographic methods.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Column Capillary column with a basic or base-deactivated stationary phase (e.g., DB-5ms, HP-5amine)Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase/Carrier Gas Inert gas (e.g., Helium, Nitrogen)Gradient of Acetonitrile and Water with 0.1% Formic Acid
Temperature Program/Flow Rate e.g., 50°C hold for 2 min, then ramp to 250°C at 10°C/min1.0 mL/min
Detector Mass Spectrometry (MS) or Flame Ionization Detector (FID)Diode Array Detector (DAD) or Mass Spectrometry (MS)
Typical Application Separation of volatile impurities, residual starting materialsAnalysis of a wide range of impurities, including non-volatile byproducts

This table provides example parameters and is not exhaustive.

Theoretical and Computational Chemistry Studies

Electronic Structure and Conformation Analysis of Tert-butyl(3,3-dimethylbutyl)amine

The sheer size of the tert-butyl and 3,3-dimethylbutyl (neopentyl-like) groups attached to the nitrogen atom dictates the molecule's structure and behavior. Computational analysis is essential to quantify these steric interactions and predict the most stable arrangements of the molecule.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and optimized geometry of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G*, would be employed to find the lowest energy (ground state) structure.

These calculations yield fundamental properties, including optimized bond lengths, bond angles, dihedral angles, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Due to the strong electron-donating nature of the two bulky alkyl groups, the HOMO is expected to be localized primarily on the nitrogen lone pair, making it the center of basicity and nucleophilicity, albeit sterically shielded.

Table 1: Representative Ground State Properties of this compound Calculated via DFT

PropertyPredicted ValueDescription
C-N-C Bond Angle~115-118°Wider than in less hindered amines due to steric repulsion between bulky groups.
C-N Bond Length (tert-butyl)~1.48 ÅTypical single bond length for a C-N bond.
C-N Bond Length (3,3-dimethylbutyl)~1.48 ÅSimilar to the other C-N bond, indicating balanced electronic effects.
N-H Bond Length~1.01 ÅStandard length for an N-H bond in a secondary amine.
HOMO Energy-5.8 eVRelatively high energy, characteristic of an electron-rich amine nitrogen.
LUMO Energy+1.2 eVHigh energy, indicating low propensity to accept electrons.
HOMO-LUMO Gap7.0 eVA large gap suggests high kinetic stability.

Due to the flexible single bonds, this compound can exist in several conformations (spatial arrangements). The most significant rotations occur around the C-N bonds and the C-C bond of the 3,3-dimethylbutyl group's ethyl spacer. The extreme steric hindrance caused by the two tert-butyl groups (one on the nitrogen, one at the end of the other substituent) severely restricts the available conformational space. upenn.eduyoutube.com

Computational methods are used to explore this landscape by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This process, known as a potential energy surface scan, reveals the low-energy valleys corresponding to stable conformers and the energy barriers between them. Studies on similarly bulky molecules, like cis-1,4-di-tert-butylcyclohexane, have shown that molecules will adopt unusual conformations to minimize severe steric clashes, sometimes preferring higher-energy arrangements like twist-boats over traditional chair forms to accommodate large substituents. youtube.comnih.govupenn.edu For this compound, the lowest energy conformer would undoubtedly position the two bulkiest parts of the molecule as far from each other as possible, likely in an extended, staggered arrangement.

Energy minimization calculations refine the geometry of these conformers to find the precise structure at the local energy minimum. The global minimum is the most stable and therefore most populated conformation at equilibrium.

Table 2: Calculated Relative Energies of Key Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)Population at 298 K (%)
Anti (Global Minimum)~180°0.00>99
Gauche~60°>5.0<1
Eclipsed (Transition State)~0°>10.0~0

Reaction Pathway Modeling and Transition State Analysis

Understanding how this compound reacts requires identifying the most likely reaction pathways and the energy required to traverse them.

Computational modeling can map the entire potential energy surface for a proposed reaction, such as oxidation or N-dealkylation. This involves identifying all reactants, intermediates, transition states, and products. A transition state is the highest energy point along the lowest energy path between a reactant and an intermediate or product.

By calculating the structures and energies of these stationary points, a complete energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate. For a sterically hindered amine, reactions at the nitrogen center or adjacent carbons would be expected to have very high activation barriers. Mechanistic studies on related amine reactions show that such computational approaches can successfully model complex, multi-step pathways. acs.orgresearchgate.net

Reactivity is governed by a combination of steric and electronic factors.

Steric Factors : The overwhelming steric bulk of the tert-butyl and 3,3-dimethylbutyl groups is the dominant factor controlling the reactivity of this amine. The nitrogen's lone pair of electrons and the N-H proton are highly shielded, making it a poor nucleophile and a very weak base in reactions that require significant orbital overlap with other large molecules. organic-chemistry.orgresearcher.life Any reaction would likely favor attack by small, unhindered reagents.

Electronic Factors : The two alkyl groups are electron-donating through induction, which increases the electron density on the nitrogen atom. This electronic effect intrinsically increases the nitrogen's basicity and nucleophilicity. However, this effect is largely negated by the severe steric hindrance. This dichotomy makes the molecule an interesting case of a "non-nucleophilic base," though its ability to function even as a base is likely compromised by the steric hindrance to protonation.

Computational analysis can quantify these effects by calculating properties like the electrostatic potential map, which visualizes electron-rich and electron-poor regions of the molecule, and by modeling reaction pathways with different substrates to predict selectivity.

Table 3: Predicted Reactivity Profile

Reaction TypePredicted ReactivityRationale
Nucleophilic Substitution (as nucleophile)Very LowExtreme steric hindrance prevents the nitrogen lone pair from attacking electrophiles.
Protonation (as a base)Low to ModerateElectronically favored but sterically hindered. Effective with small proton donors.
N-H DeprotonationVery LowSteric bulk hinders access by a base.
Oxidation at NitrogenVery LowThe nitrogen atom is sterically shielded from oxidizing agents.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time, especially in the presence of a solvent. ulisboa.ptnih.gov An MD simulation treats atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system.

For this compound, MD simulations in a solvent like water or hexane (B92381) would reveal:

Solvation Structure : How solvent molecules arrange around the amine. Due to its largely nonpolar structure, it would be poorly soluble in water. In water, a distinct hydration shell would form, but the hydrophobic alkyl groups would cause significant ordering of the surrounding water molecules.

Dynamic Behavior : The simulations track the motion of the amine, including its translational movement (diffusion) and internal conformational changes over time. The rate of conformational changes between different staggered and eclipsed forms can be observed.

Thermodynamic Properties : Properties like the free energy of solvation can be calculated, which provides a measure of solubility.

Analysis of MD trajectories includes calculating radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from an atom in the solute. This provides a clear picture of the solvation shell structure. uregina.ca

Table 4: Representative Parameters and Outputs for an MD Simulation

Parameter / OutputTypical Value / DescriptionPurpose
Force FieldOPLS-AA or GAFFProvides the parameters to describe atomic interactions.
SolventWater (e.g., TIP3P model) or HexaneSimulates the chemical environment.
Simulation Time100-500 nanosecondsAllows for sufficient sampling of molecular motions and interactions.
Calculated Property Description Insight Provided
Diffusion CoefficientShows how quickly the molecule moves through the solvent.Quantifies molecular mobility.
Radial Distribution Function (N···O_water)Peak at ~2.8-3.0 Å showing the first hydration shell around the N-H group.Describes the specific hydrogen-bonding interactions with the solvent.
Conformational TransitionsFrequency of rotation around the C-N and C-C bonds.Reveals the flexibility and conformational dynamics of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches for Bulky Amine Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods used to establish a mathematical correlation between the structural features of a series of chemical compounds and their biological activities (QSAR) or physicochemical properties (QSPR). nite.go.jpmdpi.com These approaches are particularly valuable in medicinal chemistry and materials science for predicting the behavior of new compounds, thereby saving significant time and resources by prioritizing the synthesis and testing of the most promising candidates. rsc.orgmdpi.com For a series of compounds like bulky amines, which includes this compound, QSAR/QSPR can provide critical insights into how steric and electronic characteristics influence their function and physical nature.

The fundamental principle of QSAR/QSPR is that the properties or activities of a molecule are a direct function of its structure. researchgate.net The process involves several key steps:

Data Set Selection: A group of structurally related compounds (e.g., a series of bulky amines) with known, experimentally measured activity or property is compiled. nih.gov

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule in the set. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical characteristics. nih.govnih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN), are used to create a mathematical equation that links the descriptors to the observed activity or property. nih.govbohrium.com

Model Validation: The resulting model is rigorously tested to ensure its statistical significance and predictive power on compounds not used in the model's creation. mdpi.com

QSAR Approaches for Biological Activity Prediction

In a QSAR context, the goal is to predict the biological activity of compounds, such as their toxicity or efficacy as a drug. For bulky amines, steric hindrance and electronic properties are often key determinants of their interaction with biological targets. youtube.com

Research on N-heterocyclic compounds, which can include bulky tert-butyl groups, has demonstrated the use of quantum-chemical descriptors derived from Density Functional Theory (DFT) to build QSAR models. whiterose.ac.uk These descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), quantify a molecule's electronic reactivity and can be correlated with its biological effects. A lower HOMO-LUMO energy gap often suggests higher reactivity.

The following interactive table illustrates a hypothetical QSAR model for a series of bulky amines, correlating electronic descriptors with a biological endpoint (e.g., inhibitory concentration, IC₅₀). A lower IC₅₀ value indicates higher potency.

Table 1: Hypothetical QSAR Data for a Bulky Amine Series This table is for illustrative purposes and based on established QSAR principles.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted IC₅₀ (µM)
tert-Butylamine (B42293)-6.501.508.00150.5
sec-Butylamine-6.451.407.85125.2
n-Butylamine-6.421.357.77110.8
This compound-6.801.208.0095.3
Di-tert-butylamine-6.951.158.1080.1

QSPR Approaches for Physicochemical Property Prediction

QSPR models are used to predict the physical and chemical properties of compounds, such as density, boiling point, or viscosity. mdpi.com For industrial applications involving amines, predicting properties like density is crucial for process design and engineering.

A successful QSPR model was developed to predict the normal density of over 140 amines. nih.gov The study demonstrated that a simple correlation equation using just three easily calculable descriptors could predict amine density with high accuracy. nih.gov The key descriptors included:

Intrinsic Density: Calculated by dividing the molecular weight by the calculated molecular volume. nih.gov

Sum of Intrinsic State Values: A descriptor derived from the molecule's 2D structure, often calculated from its SMILES notation. nih.gov

This approach shows the power of QSPR to estimate important physical properties for a broad range of amines, including structurally complex ones like this compound, without the need for direct experimental measurement. nih.gov

The following interactive table provides an example of data that would be used in a QSPR study to predict the density of various amines.

Table 2: Example QSPR Data for Density Prediction in an Amine Series This table includes real and hypothetical data to illustrate QSPR principles for property prediction.

CompoundMolecular Weight (g/mol)Calculated Molar Volume (cm³/mol)Intrinsic Density (g/cm³)Experimental Density (g/cm³)
n-Butylamine73.1495.50.7660.741
sec-Butylamine73.1497.10.7530.724
tert-Butylamine73.14100.20.7300.696
3,3-Dimethylbutylamine (B107103)101.19131.50.7690.755
This compound157.31205.00.767N/A (Predicted)

By applying these computational techniques, researchers can efficiently screen virtual libraries of bulky amines, identify candidates with desired activities or properties, and guide further experimental investigation.

Applications of Tert Butyl 3,3 Dimethylbutyl Amine in Complex Organic Synthesis

As a Building Block for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. The unique steric profile of tert-butyl(3,3-dimethylbutyl)amine makes it an interesting precursor for the synthesis of a range of cyclic amine derivatives.

The synthesis of substituted pyrroles, a class of heterocycles with diverse biological activities, can be achieved through various synthetic routes. researchgate.net While direct literature detailing the use of this compound in mainstream pyrrole (B145914) syntheses like the Paal-Knorr or Knorr synthesis is not abundant, its potential as a bulky amine component in novel methodologies is an area of interest. For instance, in the synthesis of pyrrole-aminopyrimidine ensembles, guanidine (B92328) nitrate (B79036) is reacted with acylethynylpyrroles. nih.gov This highlights the general principle of using amine derivatives in the construction of complex heterocyclic systems.

The construction of the piperidine (B6355638) ring, a core structure in many alkaloids and pharmaceuticals, often involves the cyclization of a linear precursor containing an amine. niscpr.res.innih.gov The steric hindrance provided by the tert-butyl and neopentyl groups of this compound can be exploited to control the stereochemical outcome of such cyclization reactions. For example, in the synthesis of 2,6-disubstituted piperidines, the reduction of an intermediate imine can lead to specific diastereoisomers. whiterose.ac.uk The bulky substituent can influence the approach of the reducing agent, favoring the formation of one isomer over the other.

Furthermore, the synthesis of other cyclic amine derivatives can benefit from the use of sterically demanding amines. The formation of various nitrogen-containing heterocycles often relies on the nucleophilic character of the amine. The bulky groups in this compound, while potentially reducing its nucleophilicity, can also prevent undesired side reactions, leading to cleaner reaction profiles and higher yields of the desired product.

The incorporation of the tert-butyl(3,3-dimethylbutyl)amino group into larger, more complex molecular scaffolds is a strategy employed to fine-tune the pharmacological and physicochemical properties of a molecule. The bulky nature of this substituent can influence a molecule's conformation, receptor binding affinity, and metabolic stability.

An example of incorporating bulky amine fragments can be seen in the synthesis of complex cage-like structures. For instance, the reaction of 5-(tert-butyl)isophthalaldehyde with amines can lead to the formation of imine cages. nih.gov Although this specific example uses a different tert-butylated starting material, it illustrates the principle of how bulky amine components can be integrated into intricate three-dimensional architectures. The steric bulk of the amine dictates the geometry of the resulting scaffold.

In the context of medicinal chemistry, introducing a bulky lipophilic group like this compound can enhance a drug candidate's ability to cross cell membranes. Moreover, the steric hindrance can shield susceptible parts of the molecule from metabolic enzymes, thereby increasing its in vivo half-life.

Role in Multi-Component Reactions (MCRs) and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for generating molecular complexity. Cascade reactions, on the other hand, involve a sequence of intramolecular reactions, often triggered by a single event. This compound can play a significant role in both types of processes.

In MCRs, the choice of the amine component can have a profound impact on the course of the reaction and the structure of the final product. The steric properties of this compound can direct the reaction pathway towards the formation of specific isomers or even enable otherwise inaccessible transformations.

While specific examples detailing the use of this compound in well-known MCRs like the Ugi or Passerini reaction are not readily found in the literature, the principles of its utility can be inferred. The bulky amine can influence the stereoselectivity of the reaction, a critical aspect in the synthesis of chiral molecules. Its presence can create a sterically crowded environment around the reactive center, favoring the approach of other reactants from a specific direction.

The use of a sterically hindered amine like this compound in MCRs can lead to the generation of novel and diverse molecular scaffolds. By preventing certain reaction pathways that might be favored with smaller amines, it can open up new avenues for product formation. This allows for the exploration of a wider chemical space and the potential discovery of compounds with unique biological activities.

In terms of reaction efficiency, the use of a bulky amine can sometimes lead to higher yields by minimizing the formation of byproducts. The steric hindrance can prevent side reactions such as over-alkylation or polymerization, which are often problematic with less hindered amines.

Development of Novel Synthetic Methodologies Utilizing Bulky Secondary Amines

The unique reactivity profile of bulky secondary amines like this compound has spurred the development of new synthetic methods. researchgate.net These methods often take advantage of the steric hindrance to achieve high selectivity in various transformations.

One area where bulky amines have proven particularly useful is in the development of catalysts and ligands for transition metal-catalyzed reactions. The steric bulk of the amine can influence the coordination geometry around the metal center, which in turn can control the stereochemical outcome of the reaction.

Furthermore, the development of reliable N-alkylation methods for secondary amines is crucial for the synthesis of tertiary amines. researchgate.net Protocols that work well for a variety of secondary amines, including sterically hindered ones, are highly valuable in combinatorial chemistry and drug discovery. researchgate.net

The synthesis of unsymmetrical secondary tert-butylamines through the reductive amination of aldehydes with tert-butylamine (B42293) is another area where the principles of using bulky amines are relevant. google.com Although this example involves a primary amine, the challenges associated with steric hindrance are similar. The development of efficient catalysts and reaction conditions that can accommodate bulky substrates is a continuous area of research.

Enabling Difficult Transformations via Steric or Electronic Modulation

The defining characteristic of this compound is its significant steric bulk, stemming from the presence of both a tert-butyl group and a neopentyl (3,3-dimethylbutyl) group attached to the nitrogen atom. This steric hindrance can be strategically employed to influence the outcome of chemical reactions.

In principle, the bulky nature of this amine could serve to:

Promote Selective Reactions: By physically blocking certain reaction pathways, it could enhance the selectivity for a desired product in complex mixtures. For instance, in reactions with multiple potential sites for attack, the amine's bulk could direct reagents to the most accessible position.

Stabilize Reactive Intermediates: The sterically demanding environment created by this compound could potentially stabilize otherwise transient or highly reactive intermediates, allowing for their participation in subsequent synthetic steps.

Influence Conformational Equilibria: The amine could impact the conformational preferences of substrates or transition states, thereby steering a reaction towards a specific stereochemical outcome.

Electronically, as a secondary amine, it possesses a lone pair of electrons on the nitrogen atom, making it a Brønsted base and a potential nucleophile. However, its pronounced steric hindrance would significantly temper its nucleophilicity, making it a non-nucleophilic base in many contexts. This combination of basicity and low nucleophilicity is a valuable asset in transformations that require the deprotonation of a substrate without competing nucleophilic addition.

While specific, documented examples of this compound enabling difficult transformations are not widely available in the current body of scientific literature, its structural analogy to other hindered amines, such as di-tert-butylamine, suggests its potential utility in reactions like:

Elimination Reactions: Acting as a strong, non-nucleophilic base to promote E2 eliminations over SN2 substitutions.

Metal-Catalyzed Cross-Coupling Reactions: Serving as a ligand to modulate the reactivity and selectivity of a metal catalyst.

Further research is necessary to fully elucidate and document the practical applications of this compound in this capacity.

Contribution to Asymmetric Synthesis Strategies as a Chiral Auxiliary or Precursor

The application of chiral amines as auxiliaries and precursors is a cornerstone of modern asymmetric synthesis. For this compound to be utilized in this context, it would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form.

As a Chiral Auxiliary:

Should a chiral version of this compound be available, it could theoretically function as a chiral auxiliary. In this role, the amine would be temporarily attached to a prochiral substrate. The steric bulk and defined three-dimensional structure of the chiral amine would then direct the approach of a reagent to one face of the substrate, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the chiral auxiliary would be cleaved from the product, having fulfilled its role in inducing asymmetry.

As a Chiral Precursor:

More plausibly, chiral derivatives of this compound could serve as valuable building blocks for the synthesis of more complex chiral molecules. For instance, a resolved enantiomer of the amine could be a starting material for the synthesis of:

Chiral Ligands: For use in asymmetric catalysis, where the ligand's chirality is transferred to the products of the catalyzed reaction.

Chiral Catalysts: The amine itself could be incorporated into the structure of an organocatalyst.

Biologically Active Molecules: As a key component of a larger, stereochemically defined pharmaceutical or agrochemical compound.

Currently, there is a lack of published research detailing the use of this compound as either a chiral auxiliary or a direct precursor in asymmetric synthesis. The development of efficient methods for its enantioselective synthesis or resolution would be the first critical step towards unlocking its potential in this important area of organic chemistry.

Comparative Studies with Other Bulky Amines and Nitrogen Bases

Structure-Reactivity Relationships within the Bulky Amine Family

The structure of an amine, particularly the steric bulk around the nitrogen atom, plays a crucial role in its reactivity. In the family of bulky amines, increasing the size of the alkyl substituents generally leads to a decrease in nucleophilicity due to steric hindrance, which impedes the approach of the amine to an electrophilic center. masterorganicchemistry.com However, this increased steric bulk can also be advantageous in certain catalytic applications by influencing the geometry and stability of reaction intermediates.

For tertiary amines like tert-butyl(3,3-dimethylbutyl)amine, the two bulky groups, a tert-butyl group and a 3,3-dimethylbutyl (neohexyl) group, create a highly congested environment around the nitrogen atom. This steric crowding can lead to a deviation from the ideal sp³ hybridization and a flattening of the trigonal pyramidal geometry towards a more planar structure. researchgate.netacs.org This change in geometry can, in turn, affect the amine's basicity and its ability to coordinate with metal centers in catalytic systems.

Performance Evaluation in Specific Synthetic Transformations

The performance of bulky amines is often evaluated in demanding synthetic transformations such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org In these reactions, the amine can act as a nucleophile or a ligand, and its steric and electronic properties are critical for achieving high yields and good selectivity. The choice of ligand, in particular, is crucial, with bulky and electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. acs.orgrsc.org

While specific performance data for this compound in such reactions is scarce in the surveyed literature, we can infer its potential performance by comparing the results of similar reactions with other bulky amines. The following table provides a comparative view of the yields obtained in the Buchwald-Hartwig amination of aryl halides with various secondary amines, illustrating the impact of the amine's structure on the reaction outcome.

Aryl HalideAmineCatalyst System (Ligand)Yield (%)Reference
4-ChlorotolueneDi-p-tolylaminePd₂(dba)₃ / tBuXPhos99 acs.org
2-Bromonaphthalenep-ToluidineBrettPhos Pd G3 / BrettPhos96 acs.org
Phenyl TosylateOctylaminePd(OAc)₂ / CyPF-t-BuHigh Yield numberanalytics.com
Phenyl TosylateCyclohexylaminePd(OAc)₂ / CyPF-t-BuHigh Yield numberanalytics.com
Aryl IodideVarious secondary aminesPd(OAc)₂ / XantPhos98 acs.org

The data in the table demonstrate that high yields can be achieved with a variety of bulky amines when the appropriate catalyst system is employed. The steric hindrance of the amine can influence the choice of ligand required for optimal performance. For a very bulky amine like this compound, a highly active catalyst system, likely employing a sterically demanding and electron-rich phosphine ligand, would be necessary to overcome the steric barrier to C-N bond formation.

Chemo- and Regioselectivity Comparisons with Related Compounds

Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preferential formation of one constitutional isomer over another, are critical aspects of modern synthetic chemistry. The steric and electronic properties of bulky amines can significantly influence both of these selectivities in various reactions.

In the context of palladium-catalyzed C-N cross-coupling reactions, the bulkiness of the amine can play a role in preventing diarylation when a primary amine is used, thus enhancing chemoselectivity for monoarylation. google.com For a tertiary amine like this compound, its primary role would be as a base or a ligand, where its steric bulk can influence the selectivity of the transformation. For example, in reactions of substrates with multiple reactive sites, a bulky amine base might selectively deprotonate a less sterically hindered position, thereby controlling the regioselectivity of the subsequent reaction.

In C-H amination reactions, where a C-H bond is directly converted to a C-N bond, regioselectivity is a major challenge. acs.org The use of bulky aminium radicals has been shown to influence the regioselectivity of arene C-H amination. rsc.orgrsc.org While not directly studying this compound, these studies suggest that the steric profile of the amine can direct the amination to less sterically congested positions on an aromatic ring. The following table illustrates the regioselectivity observed in the amination of different substrates, highlighting the factors that control the site of reaction.

SubstrateReaction TypeKey Selectivity FactorObserved SelectivityReference
Substituted ArenesC-H AminationElectronic properties of the areneCharge-controlled regioselectivity model predicts major product rsc.org
Unsymmetrical AlkenesC-H AminationElectronic and steric effects of the catalyst ligandHigh site-selectivity for specific allylic C-H bonds nih.gov
2,4-DichloropyrimidinesSNAr AminationNature of the amine nucleophile (secondary vs. tertiary)Tertiary amines favor substitution at the C-2 position researchgate.net
Aryl Halides with Ammonia (B1221849)Buchwald-Hartwig AminationSteric bulk of the phosphine ligandBulky ligands favor monoarylation (aniline formation) rsc.org

The examples in the table underscore the principle that the structure of the amine, or the ligands used in conjunction with it, is a powerful tool for controlling the outcome of a chemical reaction. The significant steric hindrance of this compound would be expected to exert a strong influence on both chemo- and regioselectivity, favoring approaches to less sterically encumbered sites and potentially enabling selective transformations that are difficult to achieve with smaller amines.

Future Research Directions and Emerging Paradigms for Tert Butyl 3,3 Dimethylbutyl Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methods

The synthesis of sterically hindered amines, such as tert-butyl(3,3-dimethylbutyl)amine, continues to be an area of active research, driven by the need for more efficient and environmentally benign chemical processes. Current investigations are moving beyond traditional synthetic routes to explore innovative pathways that offer improved sustainability and atom economy.

Furthermore, the application of catalytic C-N bond-forming reactions is a burgeoning field of interest. While palladium-catalyzed Buchwald-Hartwig amination has been a powerful tool for the synthesis of aryl amines, its application to sterically demanding aliphatic amines is being explored through the design of new catalyst systems. Research is also delving into the use of more abundant and less expensive metals, such as copper and nickel, as catalysts for these transformations, which would contribute to the economic and environmental sustainability of the synthesis.

In the realm of green chemistry, biocatalysis presents a promising alternative. The use of enzymes, particularly transaminases, is being investigated for the synthesis of this compound. These biocatalysts offer the potential for high selectivity under mild reaction conditions, thereby reducing energy consumption and waste generation. The primary challenge lies in the discovery or engineering of enzymes that can effectively accommodate the bulky substrates required for this specific synthesis.

Another forward-looking approach involves the utilization of renewable feedstocks. Researchers are exploring pathways to convert biomass-derived platform molecules into the necessary chemical precursors for the synthesis of this compound. This strategy aims to reduce the chemical industry's reliance on fossil fuels and contribute to a more circular economy.

Advanced Catalytic Applications and Ligand Design for Stereoselective Transformations

The unique steric properties of this compound make it a compelling candidate for use as a ligand in asymmetric catalysis. The significant bulk of the tert-butyl and 3,3-dimethylbutyl groups can create a well-defined chiral environment around a metal center, which can be exploited to control the stereochemical outcome of a variety of chemical reactions.

The rational design of novel ligands derived from the this compound scaffold is a key area of research. By introducing additional functional groups or chiral elements, chemists can fine-tune the electronic and steric characteristics of the resulting metal complexes. This allows for the optimization of catalytic activity and selectivity for specific stereoselective transformations.

One promising application of these tailored ligands is in asymmetric hydrogenation and transfer hydrogenation reactions. These processes are fundamental to the synthesis of enantiomerically pure alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. The bulky nature of the this compound-based ligands can effectively direct the approach of the substrate to the catalytic center, leading to high levels of enantioselectivity.

In addition to reduction reactions, these ligands are also being investigated for their potential in carbon-carbon bond-forming reactions, such as the Heck and Suzuki couplings. In these transformations, the ligand plays a critical role in stabilizing the active catalyst and facilitating the desired bond formation. The use of sterically demanding ligands like those derived from this compound can lead to improved reaction rates and selectivities, especially in challenging cases involving sterically hindered substrates.

Integration with Flow Chemistry and Automated Synthesis Systems for Research Efficiency

The adoption of flow chemistry and automated synthesis platforms is revolutionizing the field of chemical research, enabling a more rapid and efficient exploration of reaction space. For a molecule like this compound, these technologies offer a powerful means to accelerate the discovery of new synthetic methods and applications.

Flow chemistry, where reactions are conducted in a continuous stream, provides numerous advantages over traditional batch processing. These include superior control over reaction parameters such as temperature and pressure, enhanced safety due to smaller reaction volumes, and the potential for seamless integration of reaction, purification, and analysis steps. This approach is particularly well-suited for the optimization of the synthesis of this compound, allowing for the rapid screening of a wide range of reaction conditions.

The efficiency of this approach can be further amplified through the use of automated synthesis systems. These robotic platforms can be programmed to execute a large number of experiments in parallel, freeing up researchers to focus on higher-level tasks such as data analysis and experimental design. For instance, an automated system could be employed to synthesize a library of this compound derivatives and then screen them for their efficacy as ligands in a catalytic reaction.

The vast amounts of data generated by these high-throughput methods can be leveraged to build predictive models using machine learning algorithms. These models can identify subtle structure-activity relationships, providing valuable insights that can guide future research efforts. This data-driven approach has the potential to significantly shorten the timeline for the development of new and improved chemical processes.

Deeper Mechanistic Understanding Through Advanced In-situ Characterization and Computational Approaches

A thorough understanding of reaction mechanisms is paramount for the rational design and optimization of chemical processes. In the context of reactions involving this compound, the combination of advanced in-situ spectroscopic techniques and computational modeling is providing unprecedented insights into the intricate details of reaction pathways.

In-situ characterization methods, such as ReactIR (in-situ infrared spectroscopy) and process mass spectrometry, allow for the real-time monitoring of chemical reactions. This provides a wealth of data on the concentrations of reactants, intermediates, and products, as well as the kinetics of the transformation. By observing the reaction as it unfolds, researchers can identify key transient species and gain a deeper understanding of the underlying mechanism.

Complementing these experimental techniques, computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for mechanistic investigation. DFT calculations can be used to model the structures and energies of all species involved in a reaction, including short-lived transition states and intermediates. This provides a detailed picture of the potential energy surface, allowing for the prediction of the most likely reaction pathway and the identification of the factors that control reaction rate and selectivity.

The synergy between these experimental and computational approaches is particularly powerful. Experimental data can be used to benchmark and refine computational models, while computational results can provide a theoretical framework for interpreting experimental observations and guiding the design of future experiments. This integrated approach is leading to a more comprehensive and nuanced understanding of the chemical behavior of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for tert-butyl(3,3-dimethylbutyl)amine, and what methodological considerations ensure high purity?

The synthesis typically involves alkylation of a primary or secondary amine precursor with a tert-butyl-substituted alkyl halide. Key steps include:

  • Multi-step alkylation : Reacting tert-butyl halides with 3,3-dimethylbutylamine intermediates under controlled temperatures (0–5°C) to minimize side reactions like over-alkylation .
  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide or tetrahydrofuran) enhance nucleophilicity and reaction efficiency .
  • Purification : Column chromatography or recrystallization in ethanol removes unreacted starting materials and byproducts. Purity is confirmed via NMR (>99% by ¹H NMR integration) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features (e.g., tert-butyl peaks at δ ~1.2 ppm and dimethylbutyl groups at δ ~0.9–1.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 186.2) and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. How can researchers mitigate impurities during synthesis?

Common impurities include unreacted alkyl halides or dialkylated byproducts. Mitigation strategies:

  • Stoichiometric control : Use a 1:1 molar ratio of tert-butyl halide to amine precursor to limit over-alkylation .
  • Low-temperature reactions : Maintain temperatures below 10°C to suppress side reactions .
  • In-line quenching : Add aqueous sodium bicarbonate immediately post-reaction to neutralize excess halides .

Advanced Research Questions

Q. How do reaction kinetics and solvent polarity influence the synthesis of this compound?

  • Kinetics : The reaction follows second-order kinetics, with rate constants dependent on steric hindrance from the tert-butyl group. For example, THF (ε = 7.5) slows the reaction compared to DMF (ε = 36.7), but reduces side-product formation .
  • Solvent effects : Polar solvents stabilize transition states in SN2 mechanisms, but nonpolar solvents (e.g., hexane) may improve selectivity for monoalkylation .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Thermal stability : Decomposition occurs above 80°C, producing tert-butanol and secondary amines. Store at 2–8°C in inert atmospheres .
  • Light sensitivity : UV exposure induces radical formation; amber glassware is recommended .
  • Hydrolytic stability : Stable in anhydrous solvents but reacts with water over time (t₁/₂ = 14 days at 25°C) .

Q. How can computational modeling guide the optimization of this compound in drug discovery?

  • Docking studies : Predict binding affinity to targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock Vina. The tert-butyl group enhances hydrophobic interactions .
  • QM/MM simulations : Analyze transition states in alkylation reactions to refine catalyst selection (e.g., K₂CO₃ vs. NaH) .

Q. What contradictions exist in the literature regarding the biological activity of this compound derivatives?

  • Receptor specificity : Some studies report activity at serotonin receptors (5-HT₂A), while others highlight adrenergic receptor (α₁) binding. These discrepancies may arise from stereochemical variations in synthesis .
  • In vitro vs. in vivo data : Poor correlation in metabolic stability (e.g., CYP450 oxidation rates) suggests species-specific enzyme interactions .

Q. What advanced purification techniques resolve structurally similar byproducts?

  • HPLC with chiral columns : Separates enantiomers using cellulose-based stationary phases (e.g., Chiralpak IC) .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration and detects polymorphs .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale syntheses?

  • Flow chemistry : Continuous reactors improve heat dissipation and mixing, achieving >85% yield compared to 60–70% in batch processes .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) reduce reaction times from 24 hours to 6 hours .

Q. What strategies validate the absence of genotoxic impurities in pharmaceutical intermediates?

  • Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • LC-MS/MS : Detect trace impurities (LOQ = 0.1 ppm) via MRM transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.